4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Description
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid (CAS: N-283, as per ) is a structurally complex benzoic acid derivative characterized by a non-2-ene-4,6,8-triynoyl moiety conjugated to the amino group of 4-aminobenzoic acid. The compound’s structure integrates a polyunsaturated alkyne chain (non-2-ene-4,6,8-triynoyl) with a benzoic acid backbone, conferring unique electronic and steric properties.
Properties
IUPAC Name |
4-(non-2-en-4,6,8-triynoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNUDGJNLWIUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50823403 | |
| Record name | 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50823403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799798-33-7 | |
| Record name | 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50823403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid typically involves the following steps:
Formation of the Non-2-ene-4,6,8-triynoyl Group: This step involves the preparation of the non-2-ene-4,6,8-triynoyl moiety through a series of reactions, including alkyne coupling and enyne formation.
Amide Bond Formation: The non-2-ene-4,6,8-triynoyl group is then coupled with 4-aminobenzoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid and related compounds:
Spectral and Physicochemical Properties
- UV/Vis : SB1 exhibits strong absorbance at 267 nm (π→π* transitions) and 341 nm (n→π*), contrasting with Dabcyl’s azo-based absorbance (unreported but typically ~450–550 nm) .
- IR: The azetidinone derivatives show distinct C=O stretches at 1740 cm⁻¹, absent in the alkyne-rich target compound .
- LogP: 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid has a higher hydrophobicity (XLogP3 = 3.8) compared to SB1 (estimated ~2.5) .
Biological Activity
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid, also known by its CAS number 799798-33-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 263.248 g/mol. Its structure features a benzoic acid moiety linked to a non-2-ene chain with multiple triple bonds (triynoyl), which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Antioxidant Properties : The presence of the triynoyl group is believed to enhance antioxidant activity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.
Anticancer Activity
Several studies have explored the cytotoxic effects of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid on different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and HT-29), the compound demonstrated significant inhibition of cell proliferation. The results indicated that at concentrations ranging from 5 to 20 µM, there was a marked decrease in cell viability:
| Cell Line | IC50 (µM) | % Inhibition at 20 µM |
|---|---|---|
| MDA-MB-231 | 15 | 75 |
| HT-29 | 18 | 70 |
| A2058 | 20 | 65 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The proposed mechanisms through which 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid exerts its biological effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Studies suggest that it can arrest cells in specific phases of the cell cycle, thus preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also involve the modulation of ROS levels within cells.
Enzyme Inhibition
Research has indicated that this compound can inhibit certain enzymes relevant to metabolic pathways. For instance:
Enzyme Activity Assay Results
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Cathepsin B | 45 |
| Cathepsin L | 40 |
| Angiotensin-converting enzyme (ACE) | 50 |
These results highlight its potential as a therapeutic agent targeting specific enzymatic pathways involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
